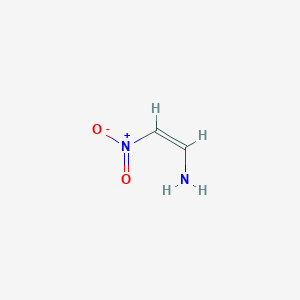

(Z)-2-Nitroethenamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C2H4N2O2 |

|---|---|

Molecular Weight |

88.07 g/mol |

IUPAC Name |

(Z)-2-nitroethenamine |

InChI |

InChI=1S/C2H4N2O2/c3-1-2-4(5)6/h1-2H,3H2/b2-1- |

InChI Key |

IXAGRXJIXIPQDR-UPHRSURJSA-N |

Isomeric SMILES |

C(=C\[N+](=O)[O-])\N |

Canonical SMILES |

C(=C[N+](=O)[O-])N |

Origin of Product |

United States |

Advanced Methodologies for Synthesis and Derivatization

Synthetic Routes to (Z)-2-Nitroethenamine and its Primary Derivatives

The construction of the nitroethenamine framework can be achieved through several strategic approaches, starting from simple, readily available precursor molecules. These methods provide access to primary derivatives that serve as foundational materials for more complex structures.

A prevalent and effective method for synthesizing nitroethenamine derivatives begins with the condensation of nitromethane (B149229) with carbon disulfide. nih.gov This reaction is typically conducted in the presence of a base like potassium hydroxide (B78521) in ethanol (B145695), yielding a key intermediate, a salt of 2-nitro-1,1-ethenedithiol. This intermediate, a derivative of carbonimidodithioic acid, is then S-alkylated, commonly using dimethyl sulfate, to produce 1,1-bis(methylthio)-2-nitroethene, also known as nitroketene dithioacetal. nih.govrsc.org This dithioacetal is a stable and versatile precursor. The final step involves the reaction of this precursor with various amines. The substitution of one of the methylthio groups by an amine affords the target N-substituted-1-(methylthio)-2-nitroethenamine derivatives. nih.gov

Another direct approach involves the use of the nitromethane carbanion. google.com A patented process describes the reaction of the nitromethane carbanion with methyl isothiocyanate. This pathway offers a more direct route to N-methyl substituted thio-derivatives. The efficiency of this reaction has been found to be highly dependent on the solvent system, with dimethyl sulfoxide (B87167) (DMSO) providing significantly higher yields compared to other solvents like dimethylformamide. google.com The carbanion of nitromethane is conveniently generated in situ through the action of a suitable base, such as an alkali metal hydride or hydroxide. google.com

| Precursor(s) | Key Intermediate(s) | Product Type | Reference(s) |

| Nitromethane, Carbon Disulfide, Dimethyl Sulfate | Salt of 2-nitro-1,1-ethenedithiol; 1,1-bis(methylthio)-2-nitroethene | N-substituted-1-(methylthio)-2-nitroethenamine | nih.govrsc.org |

| Nitromethane Carbanion, Methyl Isothiocyanate | N-methyl-2-nitro-1-thioethenamine salt | N-methyl-1-alkylthio-2-nitroethenamine | google.com |

The geometry of the double bond in 2-nitroethenamine (B11729738) derivatives is crucial for their subsequent reactivity, with the (Z)-isomer being frequently utilized in synthetic applications. nih.govrsc.orgscispace.com The synthesis starting from 1,1-bis(methylthio)-2-nitroethene generally yields this isomer, suggesting an inherent stereoselectivity in the amine substitution step.

While the primary synthesis often provides the desired stereoisomer, much of the focus in the literature is on the regioselective and stereoselective reactions of these pre-formed nitroethenamine scaffolds. For instance, (Z)-N-methyl-1-(methylthio)-2-nitroethenamine is employed as a key building block in catalyst-assisted reactions, such as the indium triflate-catalyzed synthesis of azaxanthone derivatives, where the specific geometry of the starting material dictates the reaction pathway. rsc.orgscispace.com Furthermore, these scaffolds have been used in stereoselective syntheses of complex, indenone-fused heterocyclic systems. rsc.orgresearchgate.net The inherent polarization of the nitroethenamine, with its electron-withdrawing nitro group and electron-donating amino group, allows for highly controlled Michael additions and subsequent cyclizations, forming the basis for these stereoselective transformations. nih.govnih.gov

Preparation of Substituted Nitroethenamine Scaffolds

The functionalization of the nitroethenamine core is essential for creating a diverse range of molecules, particularly for applications in heterocyclic chemistry.

The introduction of substituents on the nitrogen atom is readily achieved during the primary synthesis. By reacting 1,1-bis(methylthio)-2-nitroethene with a wide variety of primary or secondary amines, a diverse library of N-alkyl and N-aryl substituted nitroethenamines can be produced. nih.gov Using one equivalent of an amine leads to monosubstitution, while an excess can lead to the formation of 1,1-enediamines. nih.gov

The resulting substituted nitroethenamines are powerful synthons for introducing more complex molecular fragments. The polarized ethylene (B1197577) backbone, featuring a nucleophilic C2 and an electrophilic C1, along with the methylthio group acting as a good leaving group, enables a variety of subsequent reactions. nih.gov These include:

Domino and Cascade Reactions: N-substituted nitroethenamines react with various electrophiles and nucleophiles in one-pot sequences to build complex heterocyclic structures such as pyran, pyrrole (B145914), and pyridine (B92270) derivatives. nih.gov

Multicomponent Reactions: These scaffolds are frequently used in three- or four-component reactions to generate highly functionalized molecules with high atom economy. For example, the reaction of N-methyl-1-(methylthio)-2-nitroethenamine with ninhydrin (B49086) and malononitrile (B47326) produces complex heterocyclic propellanes. nih.gov

As noted, the (Z)-configuration of many nitroethenamine derivatives is the predominantly reported and utilized isomer, suggesting it is often the thermodynamically favored product of synthesis. nih.govscispace.com Control over this geometry is critical, as the stereochemistry of the starting material directly influences the conformational and stereochemical outcomes of subsequent reactions.

In the derivatization of these scaffolds, stereochemical control is a paramount consideration. The nitro group's ability to act as a powerful directing group in asymmetric reactions is well-documented. For instance, the related aza-Henry (or nitro-Mannich) reaction, which involves the addition of a nitroalkane to an imine, can be rendered highly enantioselective through the use of chiral catalysts. nih.gov This principle extends to reactions involving nitroethenamine scaffolds, where their participation in cascade reactions can lead to the formation of multiple stereocenters with high diastereoselectivity. nih.gov The stereochemical outcome is often governed by the reaction mechanism, which can be finely tuned by the choice of catalysts, solvents, and reactants to favor the desired isomer. rsc.orgresearchgate.netnih.gov

Considerations for Scalable Laboratory and Industrial Production Methodologies

For this compound and its derivatives to be widely applicable, scalable and efficient production methods are necessary. Research has focused on optimizing reaction conditions to improve yields and facilitate easier purification.

A key factor in scalability is reaction yield. A patented methodology for producing N-methyl-1-alkylthio-2-nitroethenamine derivatives highlights the critical role of solvent choice. google.com A significant improvement in yield, from 22% in dimethylformamide (DMF) to 59% in dimethyl sulfoxide (DMSO), was achieved for the reaction between the nitromethane carbanion and methyl isothiocyanate. google.com Such optimizations are crucial for making a process economically viable on a larger scale.

Further considerations for scalable production include:

Reagent Cost and Availability: The foundational synthesis pathways utilize common, inexpensive, and readily available industrial chemicals such as nitromethane, carbon disulfide, potassium hydroxide, and dimethyl sulfate. nih.gov

Reaction Conditions: The use of cost-effective bases like alkali metal hydroxides (NaOH, KOH) in aqueous solutions is advantageous for large-scale processes. google.com

Process Efficiency: For laboratory-scale synthesis, alternative energy sources like microwave irradiation have been shown to reduce reaction times and increase yields for certain derivatization reactions, which can inform process development on a larger scale. nih.govrsc.org

The combination of accessible starting materials, optimized reaction conditions leading to higher yields, and the potential for efficient processing makes the synthesis of these nitroethenamine scaffolds feasible for both laboratory and potential industrial applications. nih.govgoogle.com

Elucidating Reactivity and Mechanistic Pathways

The Ambiphilic Nature of (Z)-2-Nitroethenamine Systems

This compound and its derivatives exhibit a pronounced ambiphilic character, meaning they can act as both a nucleophile and an electrophile. The polarization of the ethylene (B1197577) moiety is the primary source of this dual reactivity.

Electrophilic Character : The nitro group (-NO₂) is a powerful electron-withdrawing group. Through resonance and inductive effects, it significantly reduces the electron density of the C=C double bond, particularly at the β-carbon (C1). This makes the nitroethylene substructure an excellent Michael acceptor, readily undergoing attack by nucleophiles. wikipedia.org The C1 carbon, therefore, demonstrates a distinct electrophilic character. wikipedia.org

Nucleophilic Character : Conversely, the amine group (-NH₂) is an electron-donating group. It pushes electron density into the double bond, increasing the electron density at the α-carbon (C2). This makes the C2 position nucleophilic, allowing it to act as a Michael donor in certain reactions. wikipedia.org

This "push-pull" electronic configuration results in a highly polarized system with distinct reactive sites, allowing this compound to participate in a wide array of chemical transformations by reacting with both electron-rich and electron-poor species.

Characterization of Fundamental Chemical Transformations

The polarized nature of this compound allows for a variety of fundamental chemical transformations, including oxidation, reduction, and nucleophilic substitution.

The oxidation of this compound can proceed via several pathways, primarily targeting the electron-rich C=C double bond or the amine functional group.

Oxidative Cleavage : A common oxidation reaction for alkenes is ozonolysis, which results in the cleavage of the double bond. chemistrysteps.commasterorganicchemistry.com Treatment of this compound with ozone, followed by a reductive workup (e.g., with dimethyl sulfide), would be expected to break the C=C bond, yielding smaller carbonyl or related fragments. However, a significant competing pathway in the ozonolysis of amines is the oxidation of the nitrogen atom to form an N-oxide. acs.org

Epoxidation : Given the electron-deficient nature of the double bond, nucleophilic epoxidation is a plausible transformation. wikipedia.org Reagents like hydrogen peroxide in the presence of a base could react to form an epoxide ring across the C1 and C2 carbons, yielding 2-amino-3-nitrooxirane.

Amine Oxidation : The amine group itself can be a target for oxidation. Peroxy acids, such as m-chloroperbenzoic acid (m-CPBA), are known to oxidize nitrogen-containing compounds, which could potentially lead to the formation of N-oxide derivatives. nih.gov

The specific outcome of an oxidation reaction is highly dependent on the reagent and conditions employed, as summarized in the table below.

| Oxidation Reagent | Potential Reaction Pathway | Expected Product Class |

| Ozone (O₃) | Oxidative C=C bond cleavage | Carbonyl compounds, N-oxides masterorganicchemistry.comacs.org |

| Hydrogen Peroxide (H₂O₂) | Nucleophilic epoxidation | Nitro-substituted oxiranes wikipedia.org |

| Peroxy Acids (e.g., m-CPBA) | N-oxidation of the amine | N-Oxides nih.gov |

The most common reduction pathway for nitroalkenes involves the transformation of the nitro group into an amine. This is a synthetically valuable reaction, as it provides access to 1,2-diamines, which are important building blocks. A variety of reducing agents and catalytic systems can accomplish this transformation, often with high chemoselectivity. nih.govcopernicus.orgcopernicus.org

Common methods for the reduction of nitro groups include:

Catalytic Hydrogenation : This is a widely used industrial method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. nih.govacs.org

Metal-Acid Systems : The classic Béchamp reaction uses iron filings in the presence of an acid like hydrochloric acid. nih.gov

Hydride Reagents : More complex hydride reagents can also be effective. For instance, silver nanoparticles supported on mesoporous titania have been shown to catalyze the reduction of nitroarenes to aryl amines using sodium borohydride (NaBH₄). acs.org

Transfer Hydrogenation : Formic acid in the presence of an iron-based catalyst can serve as a hydrogen source to reduce nitroarenes to anilines under mild, base-free conditions. copernicus.org

The table below outlines several reagents used for the reduction of nitro groups and their typical conditions.

| Reducing System | Reagent(s) | Conditions | Product Type |

| Catalytic Hydrogenation | H₂, Pd/C or Raney-Ni | Pressurized H₂ atmosphere | Amine nih.govacs.org |

| Béchamp Reduction | Fe, HCl | Acidic, aqueous solution | Amine nih.gov |

| Catalytic Hydride Reduction | NaBH₄, Ag/TiO₂ catalyst | Ethanol (B145695) solvent | Amine acs.org |

| Transfer Hydrogenation | Formic Acid, Fe-catalyst | Mild temperature | Amine copernicus.org |

| Hydroiodic Acid | HI, H₃PO₂ | Removal of HI under reduced pressure | Amine nih.gov |

Nucleophilic substitution in this compound systems can occur at either the C1 carbon or the nitrogen atom, depending on the substrate and reaction conditions.

Substitution at C1 (Vinologous SNAr) : The strong electron-withdrawing effect of the nitro group makes the C1 carbon highly electrophilic and susceptible to nucleophilic attack. If a suitable leaving group is present at this position, as in the analogue N-methyl-1-(methylthio)-2-nitroethenamine (NMSM), a nucleophilic vinylic substitution can occur. wikipedia.org The mechanism is analogous to nucleophilic aromatic substitution (SNAr), proceeding through an addition-elimination pathway. A nucleophile adds to the C1 carbon, forming a resonance-stabilized anionic intermediate (a Meisenheimer-like complex), followed by the elimination of the leaving group to restore the double bond. organic-chemistry.org

Substitution at Nitrogen (N-Arylation) : The amine group of nitroenamines can also act as a nucleophile. A novel synthetic method has been developed for the N-arylation of nitroenamine derivatives using diaryliodonium triflates in the presence of a copper(I) chloride catalyst. youtube.commdpi.com This reaction proceeds under mild conditions and demonstrates an efficient transfer of an aryl group to the nitrogen atom of the enamine. youtube.commdpi.com

Complex Reaction Architectures and Associated Mechanisms

The unique reactivity of this compound allows it to serve as a key building block in the synthesis of more complex molecules, particularly heterocyclic compounds, through cascade or domino reactions often initiated by a Michael addition.

The Michael addition, or conjugate addition, is one of the most important reactions involving this compound systems. acsgcipr.org The electron-deficient nature of the nitroalkene moiety makes it a potent Michael acceptor, readily reacting with a wide range of nucleophiles (Michael donors). wikipedia.org

The general mechanism involves three steps:

Formation of a nucleophile (often an enolate) by deprotonation with a base.

The nucleophile attacks the β-carbon (C1) of the nitroethenamine in a 1,4-conjugate addition.

Protonation of the resulting intermediate to yield the final adduct.

This fundamental transformation is the basis for constructing more elaborate molecular architectures. For example, the reaction of the related compound NMSM with 3-formylchromone, catalyzed by indium triflate, proceeds through a domino sequence involving a Henry reaction (a nitro-aldol reaction), cyclization, and ring-opening to afford complex 2-pyridone analogues. Similarly, catalyst-free cascade reactions involving nitroenamines, arylglyoxals, and 4-hydroxy-2H-chromen-2-ones have been developed to synthesize functionalized pyrroles. wikipedia.org

The stereochemical outcome of these additions can often be controlled. Asymmetric Michael additions using chiral organocatalysts, such as those based on thiourea, can activate the nitroalkene through hydrogen bonding, allowing for highly enantioselective and diastereoselective C-C bond formation.

The following table provides examples of complex reactions involving nitroenamine systems as Michael acceptors.

| Michael Donor | Electrophile/Reaction Partner | Catalyst/Conditions | Resulting Product Class |

| 1,1-Enediamines | Arylglyoxal Monohydrates, 4-hydroxy-2H-chromen-2-ones | Metal-free, cascade reaction | 2-Amino-4-coumarinyl-5-arylpyrroles wikipedia.org |

| (Z)-N-methyl-1-(methylthio)-2-nitroethenamine | 3-Formylchromone | Indium triflate (In(OTf)₃) | 2-Pyridone analogues |

| Cycloketones | α,β-Unsaturated Nitroalkenes | Thiourea-based organocatalyst | Chiral γ-nitro ketones |

| β-Keto Esters | Nitroolefins | (Diamine)₂Ni(II) | Stereochemically complex Michael adducts |

Electrocyclization Reaction Pathways

Electrocyclization reactions are a class of pericyclic reactions where a conjugated π-system undergoes cyclization to form a ring, creating a new sigma bond at the expense of one π-bond masterorganicchemistry.com. In the context of this compound derivatives, these pathways are crucial for the synthesis of various heterocyclic systems.

A notable example involves the indium triflate (In(OTf)₃)-catalyzed reaction of N,N-dialkyl-2-nitro-ethene-1,1-diamine (a derivative of 2-nitroethenamine) with 3-formylchromone. The reaction is proposed to proceed through a sequence initiated by a Henry reaction between the two reactants, generating an intermediate. Subsequent dehydration of this intermediate yields a conjugated system which then undergoes a 6π-electrocyclization to afford the final azaxanthone product in good yields (up to 88%) nih.govresearchgate.netscispace.com. This mechanistic pathway highlights how the inherent reactivity of the nitroethenamine scaffold can be harnessed to construct complex polycyclic structures through a controlled pericyclic reaction nih.govscispace.com.

Table 1: Key Steps in In(OTf)₃-Catalyzed Electrocyclization

| Step | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| 1 | N,N-dialkyl-2-nitro-ethene-1,1-diamine, 3-formylchromone | Intermediate 8 | In(OTf)₃ promotes a Henry reaction. nih.govresearchgate.netscispace.com |

| 2 | Intermediate 8 | Intermediate 9 | Removal of a water molecule. researchgate.netscispace.com |

Annulation and Intramolecular Cyclization Mechanisms

Annulation and intramolecular cyclization reactions involving this compound derivatives are fundamental strategies for the synthesis of heterocyclic compounds. These mechanisms often involve the initial formation of an intermediate through an intermolecular reaction, followed by an intramolecular ring-closing step.

One such mechanism is observed in the reaction between 2-nitroethene-1,1-diamines and bromoacetophenone in the presence of potassium carbonate (K₂CO₃). The reaction is initiated by an aza-ene reaction to form an intermediate, which then tautomerizes. The subsequent intramolecular cyclization of this tautomer leads to the formation of pyrrolo[1,2-a]pyrimidine derivatives scispace.com.

Another intricate example is the reaction of cyclic 2-nitroethene-1,1-diamines with (E)-3-(2-oxo-2-phenylethylidene)indolin-2-one derivatives. In the presence of a base like cesium carbonate (Cs₂CO₃), a selective Michael addition occurs. This is followed by tautomerization and an intramolecular cyclization to yield α-carboline structures in excellent yields researchgate.netscispace.com. The duration of the reaction can influence the final product, with longer reaction times leading to more stable α-carboline isomers researchgate.net.

Table 2: Selected Annulation and Intramolecular Cyclization Reactions

| Reactants | Catalyst/Base | Key Mechanistic Steps | Final Product |

|---|---|---|---|

| 2-nitroethene-1,1-diamines, bromoacetophenone | K₂CO₃ | Aza-ene reaction, tautomerization, intramolecular cyclization. scispace.com | Pyrrolo[1,2-a]pyrimidines scispace.com |

Tandem, Domino, and Cascade Reaction Sequences

A DBU-promoted tandem reaction between various Morita–Baylis–Hillman (MBH) acetates and 2-nitroethene-1,1-diamines (EDAMs) has been developed to access fully substituted 2-aminopyrroles. The sequence is initiated by a nucleophilic Michael addition of the EDAM to the MBH acetate, accompanied by the elimination of the acetate group. This is followed by an imine-enamine tautomerization and a subsequent intramolecular aza-Michael addition promoted by DBU. The final step involves aromatization through the elimination of nitrous acid (HNO₂) to yield the pyrrole (B145914) ring researchgate.net.

In another example, a domino Knoevenagel condensation/Michael addition/intramolecular O-cyclization reaction of isatins and pyrazoles with this compound derivatives has been utilized to synthesize spiroxindoles researchgate.net. Furthermore, metal-free cascade reactions have been reported, such as the reaction of arylglyoxal monohydrates, 1,1-enediamines, and 4-hydroxy-2H-chromen-2-ones, which proceed without any catalyst to form 2-amino-4-coumarinyl-5-arylpyrroles rsc.orgresearchgate.net.

Table 3: Examples of Tandem, Domino, and Cascade Reactions

| Reaction Type | Reactants | Catalyst/Promoter | Key Sequence | Final Product |

|---|---|---|---|---|

| Tandem | Morita–Baylis–Hillman acetates, 2-nitroethene-1,1-diamines | DBU | Michael addition, elimination, tautomerization, intramolecular aza-Michael addition, aromatization. researchgate.net | 2-Aminopyrroles researchgate.net |

| Domino | Isatins, pyrazoles, this compound derivative | Not Specified | Knoevenagel condensation, Michael addition, intramolecular O-cyclization. researchgate.net | Spiroxindoles researchgate.net |

Catalytic Activation and Deactivation Mechanisms

Catalytic activation is pivotal for enhancing the reactivity of this compound and its reaction partners, enabling transformations under milder conditions and with higher efficiency.

Catalytic Activation

Various catalysts have been employed to activate reactions involving 2-nitroethenamine (B11729738) derivatives.

Lewis Acids: Indium triflate (In(OTf)₃) is a non-toxic Lewis acid catalyst that effectively promotes reactions such as the Henry reaction between 3-formylchromone and NMSM derivatives, initiating a cascade that leads to 2-pyridone analogues rsc.orgnih.govresearchgate.net.

Transition Metals: Silver carbonate (Ag₂CO₃) has been used to catalyze the electrocyclization cascade reaction of 3-cyanochromone and 1,1-enediamines researchgate.net.

Organocatalysts: 2-Aminopyridine has been used to catalyze the synthesis of highly functionalized 1,4-dihydropyridines. The proposed mechanism involves the reaction of the catalyst with an aldehyde to form a more reactive iminium ion intermediate nih.gov.

Halogen Catalysis: Iodine has been shown to activate the imine in the reaction of NMSM, aromatic amines, and phenylglyoxal, leading to a Mannich-type reaction and subsequent intramolecular cyclization rsc.org.

Catalyst Deactivation

While the literature extensively covers the activation of catalysts in these reactions, specific mechanisms of their deactivation are less detailed. However, general principles of catalyst deactivation are applicable. These mechanisms can be broadly categorized as chemical, thermal, and mechanical scispace.comresearchgate.net.

Poisoning: This involves the strong chemisorption of reactants, products, or impurities onto the active sites of the catalyst. For instance, in reactions involving sulfur-containing compounds like NMSM, sulfur species could potentially poison metal catalysts scispace.com.

Fouling: This is the physical deposition of substances, such as carbonaceous materials or polymeric byproducts (humins), onto the catalyst surface, blocking active sites and pores researchgate.net.

Thermal Degradation (Sintering): At high temperatures, catalyst particles can agglomerate, reducing the active surface area scispace.comresearchgate.net.

The formation of previously unobserved stable complexes, such as dimethylalane complexes in certain polymerization reactions, can also represent a deactivation pathway by rendering the active catalytic species resistant to further reaction chemrxiv.org. Determining the specific cause of deactivation is crucial for optimizing reaction conditions and extending catalyst lifetime researchgate.net.

Strategic Applications in Complex Organic Synthesis

Central Role as a Building Block in Multi-Component Reactions (MCRs)

Multi-component reactions, which involve the combination of three or more starting materials in a single synthetic operation, represent a cornerstone of green and efficient chemistry. (Z)-2-Nitroethenamine has emerged as a privileged substrate in this field due to its predictable and multifaceted reactivity. It primarily functions as a potent Michael acceptor, where its electron-deficient β-carbon is susceptible to nucleophilic attack from various C-H acids, such as 1,3-dicarbonyl compounds, cyclic ketones, or activated methylene (B1212753) species.

In a typical MCR scenario, this compound participates in a domino reaction sequence. This cascade often begins with the Michael addition of a nucleophile to the nitroalkene moiety. The resulting adduct, which contains both a nitro group and an amine, can then undergo subsequent intramolecular or intermolecular reactions, such as condensation with an aldehyde and cyclization, to rapidly build molecular complexity. The strategic placement of the nitro and amine groups facilitates cyclization events, guiding the reaction pathway toward the formation of specific heterocyclic scaffolds. This one-pot approach avoids the need for isolating intermediates, thereby saving time, resources, and reducing waste, which aligns with the principles of atom economy.

Construction of Diverse Heterocyclic Ring Systems

The utility of this compound is most prominently displayed in its application toward the synthesis of diverse heterocyclic frameworks. Its participation in MCRs provides access to both oxygen- and nitrogen-containing ring systems, which form the core of numerous natural products and pharmaceutical agents.

The synthesis of functionalized 4H-pyrans and their fused derivatives is a well-established application of this compound. These structures are assembled with high efficiency via three-component reactions involving an aldehyde, an active methylene compound, and this compound. A common and effective strategy involves the reaction with a 1,3-dicarbonyl compound like dimedone or a pyrazolone (B3327878) derivative.

The reaction mechanism typically proceeds through a domino Knoevenagel condensation-Michael addition-cyclization pathway. For instance, the reaction of an aromatic aldehyde, dimedone, and this compound in the presence of a catalyst leads to highly substituted tetrahydroxanthenone derivatives (a pyrano-fused architecture). The key steps involve the initial Michael addition of the enolized dimedone to the this compound, followed by reaction with the aldehyde and a final intramolecular O-cyclization to forge the pyran ring. The nitro and amine groups on the newly formed ring provide handles for further synthetic transformations. This methodology has been successfully applied to create libraries of complex pyrano[4,3-b]pyranones and pyranochromenones, demonstrating its robustness and broad substrate scope.

Table 1: Synthesis of Pyrano-fused Architectures using this compound This table is interactive. Click on the headers to sort the data.

| Reactant 1 (Aldehyde) | Reactant 2 (C-H Acid) | Catalyst/Solvent | Resulting Heterocyclic Core |

| Benzaldehyde | Dimedone | L-proline / EtOH | Tetrahydroxanthenone |

| 4-Chlorobenzaldehyde | 4-Hydroxycoumarin (B602359) | Piperidine (B6355638) / EtOH | Pyrano[3,2-c]chromenone |

| 2-Naphthaldehyde | 1,3-Dimethylbarbituric acid | Grinded under solvent-free conditions | Pyrano[2,3-d]pyrimidine |

| Furan-2-carbaldehyde | 1-Phenyl-3-methyl-5-pyrazolone | Water | Pyrano[2,3-c]pyrazole |

| 4-Nitrobenzaldehyde | Kojic Acid | DABCO / EtOH-H₂O | Pyrano[4,3-b]pyranone |

Chromenes (benzopyrans) and their derivatives are another important class of O-heterocycles synthesized using this compound. The construction of these scaffolds often utilizes phenolic starting materials, such as 4-hydroxycoumarin or various substituted phenols, in multi-component settings.

For example, the three-component condensation of an aldehyde, 4-hydroxycoumarin, and this compound provides a direct and efficient route to pyrano[3,2-c]chromene systems. In this domino reaction, the 4-hydroxycoumarin acts as the C-H acidic nucleophile, adding to the this compound via a Michael-type reaction. The resulting intermediate then condenses with the aldehyde, followed by an intramolecular cyclization and dehydration to furnish the final fused heterocyclic product. The reaction conditions are often mild, utilizing basic catalysts like piperidine or environmentally benign solvents such as ethanol (B145695) or water, highlighting the practical utility of this synthetic strategy.

Beyond oxygen heterocycles, this compound is a competent precursor for the synthesis of N-heterocycles, including substituted pyrroles and pyrrolidines. The synthesis of highly functionalized pyrroles can be achieved through a formal [3+2] annulation strategy.

In a representative synthesis, this compound reacts with β-nitrostyrenes or other electron-deficient alkenes. The reaction, often promoted by a base, proceeds through a sequence of Michael addition followed by an intramolecular cyclization where the enamine nitrogen attacks a carbon bearing the nitro group, leading to its eventual elimination. This process constructs the five-membered pyrrole (B145914) ring, incorporating substituents from both starting materials. Similarly, reaction with α-haloketones can lead to substituted pyrroles via an initial N-alkylation followed by cyclization. The synthesis of the saturated pyrrolidine (B122466) core can be achieved under modified conditions that prevent the final aromatization step, for instance, by employing a subsequent reduction step.

Table 2: Synthesis of N-Heterocycles using this compound This table is interactive. Click on the headers to sort the data.

| Co-reactant | Catalyst/Conditions | Resulting Heterocyclic Core |

| β-Nitrostyrene | DBU / Acetonitrile | Polysubstituted Pyrrole |

| Ethyl 2-cyano-3-phenylacrylate | Piperidine / Reflux | Functionalized Pyrrole |

| Phenacyl bromide | K₂CO₃ / DMF | 1,2,4-Trisubstituted Pyrrole |

| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | No catalyst / Toluene | Functionalized Pyrrole |

Synthesis of Nitrogen-Containing Heterocycles

Integration into Green Chemistry and Sustainable Synthetic Methodologies

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly central to modern synthetic planning. This compound has proven to be a valuable reagent in developing more sustainable synthetic protocols.

A significant advancement in the application of this compound is its use in catalyst-free reactions. These protocols offer considerable advantages by eliminating the need for often expensive and toxic metal catalysts, simplifying purification procedures, and reducing waste. For instance, the synthesis of highly functionalized N-methyl-2-nitro-aryl-1H-benzo[f]chromen-3-amine derivatives has been achieved through a catalyst-free, three-component reaction of naphthalene-2-ol, aromatic aldehydes, and (E)-N-methyl-1-(methylthio)-2-nitroethenamine in an environmentally benign water-ethanol mixture. nih.gov

Similarly, dihydroxyoxoindeno[1,2-b]pyrrole derivatives can be synthesized at room temperature in ethanol without any catalyst from ninhydrin (B49086), (Z)-N-methyl-1-(methylthio)-2-nitroethenamine, and various aromatic amines. mdpi.comnih.gov Furthermore, the synthesis of multicyclic spirooxindole pyran scaffolds has been successfully carried out under catalyst-free conditions. The development of these catalyst-free methods showcases the intrinsic reactivity of this compound and its potential for creating complex molecules in a more sustainable and atom-economical fashion.

| Product | Reactants | Solvent/Conditions | Yield | Reference |

|---|---|---|---|---|

| N-methyl-2-nitro-aryl-1H-benzo[f]chromen-3-amines | Naphthalene-2-ol, Aromatic Aldehydes, (E)-N-methyl-1-(methylthio)-2-nitroethenamine | Water-Ethanol | Excellent | nih.gov |

| Dihydroxyoxoindeno[1,2-b]pyrroles | Ninhydrin, (Z)-N-methyl-1-(methylthio)-2-nitroethenamine, Aromatic Amines | Ethanol / Room Temp | Not specified | mdpi.comnih.gov |

| Multicyclic Spirooxindole Pyrans | Nitroketene dithioacetals, Amines, Isatin, Enolizable active methylene compounds | Not specified | Moderate to Good |

Application of Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a pivotal technology in modern chemistry, offering significant advantages over conventional heating methods. sphinxsai.com This approach utilizes microwave irradiation to heat reactions, which can lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. arkat-usa.orgrsc.org In the context of reactions involving this compound and its derivatives, microwave irradiation has proven to be a highly effective tool for accelerating the synthesis of complex heterocyclic structures. beilstein-journals.org

The primary benefit of MAOS lies in its efficient and uniform heating mechanism, which often results in faster and cleaner reactions. rsc.org For instance, the synthesis of novel pyrano[4,3-b]pyran-5-one derivatives through a one-pot, three-component reaction of an aromatic aldehyde, 4-hydroxy-6-methyl-2-pyrone, and N-methyl-1-(methylthio)-2-nitroethenamine is significantly accelerated under microwave irradiation. arkat-usa.org Similarly, a catalyst- and solvent-free approach for synthesizing N-methyl-1,4-dihydropyridines from aromatic aldehydes and (E)-N-methyl-1-(methylthio)-2-nitroethenamine demonstrates the power of microwave heating, achieving optimal results at 100°C. scispace.com

Research has consistently shown that microwave-assisted methods outperform traditional heating. In the synthesis of 4H-pyran derivatives, reactions that required 3 hours of conventional reflux were completed in just 15-20 minutes under microwave irradiation, with yields often improving. atmiyauni.ac.in A similar trend was observed in the synthesis of 3-nitroindoles, where microwave heating in DMF improved the yield to 81% from 57% under conventional heating at the same temperature. nih.gov This efficiency is crucial for the rapid generation of libraries of compounds for drug discovery. arkat-usa.org Furthermore, microwave assistance can be combined with solvent-free conditions, as seen in the synthesis of thiazole/benzothiazole fused pyranopyrimidine derivatives, creating a rapid, one-pot reaction that avoids chromatographic purification and provides good yields. benthamdirect.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in Syntheses Involving this compound Derivatives

| Product | Reaction Type | Conventional Method | Microwave Method | Reference |

| Pyrano[4,3-b]pyran-5-one Derivatives | Three-component domino reaction | Longer reaction times, lower yields | Shorter reaction times, higher yields | arkat-usa.org |

| 4-Aryl-4H-pyran Derivatives | Three-component condensation | 3 hours (reflux) | 15-20 minutes (90°C) | atmiyauni.ac.in |

| N-Methyl-1,4-dihydropyridines | Pseudo three-component reaction | Long reaction time, use of toxic catalyst | 15 minutes (100°C), catalyst- and solvent-free | scispace.com |

| 3-Nitroindoles | Intramolecular arene-alkene coupling | 90 minutes, 57% yield | 90 minutes, 81% yield (in DMF) | nih.gov |

| Thiazole Fused Pyranopyrimidines | Three-component reaction | Not specified | Short reaction time, good yields, solvent-free | benthamdirect.com |

Solvent-Free and Aqueous Medium Approaches

In alignment with the principles of green chemistry, there is a growing emphasis on developing synthetic protocols that minimize or eliminate the use of hazardous solvents. sphinxsai.comresearchgate.net this compound and its N,S-acetal derivatives have been successfully employed in solvent-free (neat) and aqueous-based multicomponent reactions to construct a variety of heterocyclic systems. rsc.orgrsc.org These approaches not only reduce environmental impact but can also simplify product isolation and purification. sioc-journal.cn

Solvent-free reactions, often conducted by heating a neat mixture of reactants, have proven effective for synthesizing complex molecules. rsc.org For example, pyrano[3,2-c]chromen-5-ones have been synthesized under solvent-free conditions using 4-hydroxycoumarin, aryl aldehydes, and (E)-N-methyl-1-(methylthio)-2-nitroethenamine with a reusable silica-supported tungstic acid (STA) catalyst. rsc.org Similarly, pyrazole-containing chromenes were synthesized by heating a mixture of starting components in the presence of piperidine without any solvent. rsc.org The synthesis of N-methyl-1,4-dihydropyridines was also optimized under catalyst- and solvent-free conditions using microwave irradiation. scispace.com

The use of water as a reaction medium is highly attractive due to its non-toxic, non-flammable, and abundant nature. researchgate.net Catalyst-free, three-component reactions have been successfully carried out in a water-ethanol medium. rsc.org One notable example is the synthesis of highly functionalized N-methyl-2-nitro-aryl-1H-benzo[f]chromen-3-amine derivatives from naphthalene-2-ol, aromatic aldehydes, and (E)-N-methyl-1-(methylthio)-2-nitroethenamine, which proceeds in excellent yields. rsc.org In another study, a method developed using a deep eutectic solvent for the synthesis of spiro[chromene] derivatives was successfully extended to use water as the reaction medium, achieving good product yields within an hour. researchgate.net

Table 2: Examples of Solvent-Free and Aqueous Medium Syntheses

| Product Scaffold | Reaction Conditions | Reactants | Catalyst | Reference |

| Pyrano[3,2-c]chromen-5-ones | Solvent-free | 4-Hydroxycoumarin, Aryl aldehydes, NMSM | Silica-supported tungstic acid (STA) | rsc.org |

| 4H-Pyran-3-carboxylate Derivatives | Solvent-free (neat) | β-Ketoesters, Aromatic aldehydes, NMSM | ZnCl₂ | rsc.org |

| N-Methyl-1,4-dihydropyridines | Solvent-free, Microwave-assisted | Aromatic aldehydes, NMSM | Catalyst-free | scispace.com |

| N-Methyl-2-nitro-aryl-1H-benzo[f]chromen-3-amines | Water-ethanol medium | Naphthalene-2-ol, Aromatic aldehydes, NMSM | Catalyst-free | rsc.org |

| 2-(Methylamino)-3-nitrospiro[chromene] Derivatives | Water medium | Substituted isatins, Nucleophiles, NMSM* | Not specified | researchgate.net |

| Indanone Fused Pyrrolones | Ethanol (reflux) | N-alkyl-1-methylthio-2-nitroethenamine, Ninhydrin hydrate | Catalyst-free | sioc-journal.cn |

*NMSM: (E)-N-methyl-1-(methylthio)-2-nitroethenamine

Contribution to the Assembly of Functionally Enriched Organic Scaffolds

This compound and its closely related N,S-acetal, (E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM), are exceptionally versatile building blocks in organic synthesis. rsc.org Their value stems from a unique "push-pull" electronic structure, featuring multiple reactive sites within a compact ethene framework. arkat-usa.orgrsc.org This includes a strongly electron-withdrawing nitro group, making the molecule a potent Michael acceptor; a methylamino group that acts as an electron donor, rendering the C2 position a good Michael donor; and a methylthio group which serves as an excellent leaving group. arkat-usa.orgrsc.org This inherent reactivity allows these compounds to participate in a wide array of domino and multicomponent reactions (MCRs), facilitating the one-pot synthesis of diverse and functionally complex heterocyclic scaffolds. semanticscholar.orgsciensage.info

The application of these nitroenamines in MCRs provides a powerful and atom-economical strategy for generating molecular diversity. semanticscholar.org By reacting with various substrates, they enable the construction of numerous heterocyclic systems that are prevalent in medicinally important molecules. sciensage.info For example, this compound derivatives are key precursors in the synthesis of:

Pyrans and Fused Pyrans: Through reactions with components like aromatic aldehydes and active methylene compounds (e.g., 4-hydroxy-pyrones, β-ketoesters), various pyran-based scaffolds such as pyrano[4,3-b]pyrans and 4H-pyrans are readily assembled. arkat-usa.orgatmiyauni.ac.insciensage.info

Pyridines: The synthesis of functionalized N-methyl-1,4-dihydropyridines has been achieved via a pseudo three-component reaction between aromatic aldehydes and two equivalents of NMSM. scispace.com

Pyrroles: Complex pyrrole derivatives can be synthesized through multicomponent reactions involving arylglyoxals, amines, and NMSM. rsc.orgsemanticscholar.org

Isoxazoles: A novel approach utilizes the nitroenamine as a source of both nitrogen and oxygen atoms, which, after eliminating methanethiol, can undergo cycloaddition with alkenes to form the isoxazole (B147169) ring. nanobioletters.com

Fused Heterocycles: The reagent is instrumental in building more complex fused systems, including pyranopyrimidines, chromenes, and various spiro-heterocycles, often through domino sequences involving Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. atmiyauni.ac.inbenthamdirect.comrsc.org

The ability of this compound and its derivatives to act as a linchpin in these complex transformations underscores their significant contribution to the assembly of functionally enriched organic scaffolds, providing efficient pathways to novel chemical entities for various applications, particularly in pharmaceutical and materials science. rsc.orgnih.gov

Table 3: Examples of Organic Scaffolds Assembled Using this compound Derivatives

| Scaffold Type | Reaction Name/Type | Key Reactants | Key Features | Reference |

| Pyrano[4,3-b]pyran | Multicomponent Domino Reaction | Aromatic aldehyde, 4-hydroxy-6-methyl-2-pyrone, NMSM | One-pot synthesis of fused pyran system | arkat-usa.org |

| 4H-Pyran | Three-component Condensation | α-Cyano ketone, Aromatic aldehyde, NMSM | Knoevenagel/Michael/Cyclization cascade | atmiyauni.ac.in |

| 1,4-Dihydropyridine | Pseudo Three-component Reaction | Aromatic aldehyde, NMSM | Catalyst- and solvent-free synthesis | scispace.com |

| Dihydro-1H-pyrrole | Three-component Reaction | Arylglyoxals, Aromatic amines, NMSM | Iodine-promoted synthesis | semanticscholar.org |

| Isoxazole | Annulation Reaction | Alkenes, N-alkyl(aryl)-1-(methylthio)-2-nitroethenamine | Copper-catalyzed C-C and C-O bond formation | nanobioletters.com |

| Benzo[g]chromene | Catalyst-free Three-component Reaction | 2-Hydroxy-1,4-naphthoquinone, Aromatic aldehydes, NMSM* | Synthesis in aqueous ethanol | rsc.org |

Computational and Theoretical Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the electronic nature of (Z)-2-Nitroethenamine and related structures. The molecule is described as a "push-pull" ethylene (B1197577), a system where an electron-donating group (amine) and an electron-withdrawing group (nitro) are attached to the same double bond, leading to unique electronic properties. researchgate.netresearchgate.net

DFT calculations have been performed to understand the structure and stability of this compound. For instance, calculations at the B3LYP-D4/def2-TZVP level of theory were used to rationalize experimental findings from crystallographic analysis. researchgate.net Such studies confirm the stability of the (Z)-isomer, which is attributed to factors including strong intramolecular hydrogen bonding. pillbuys.com

For related, more complex nitroethenamine derivatives, DFT has been used to model the transition states of various reactions. For example, in the nucleophilic substitution on a related compound, N-Methyl-1-(methylthio)-2-nitroethenamine, DFT studies indicated that the transition state for methylamine (B109427) attack has a planar geometry. This planarity is stabilized by the nitro group, which accommodates the developing partial positive charge on the ethenic carbon. Molecular docking studies, which are based on computational models, have also been used to predict the bioactivity of derivatives. rawdatalibrary.net

Table 1: Example of DFT Methods Applied to this compound and Related Compounds To view the data, click on the table rows.

| Compound Studied | Computational Method | Purpose of Study | Reference |

| This compound | B3LYP-D4/def2-TZVP | Rationalize experimental crystallographic findings. | researchgate.net |

| N-Methyl-1-(methylthio)-2-nitroethenamine | Density Functional Theory (DFT) | Analyze the transition state for nucleophilic substitution. | |

| Pyrazole-based derivatives | Density Functional Theory (DFT) | Study electronic properties and imply structure-activity relationships. | rawdatalibrary.net |

Theoretical calculations are crucial for predicting the energetics and selectivity of reactions involving nitroethenamines. In multi-component reactions, DFT calculations have been shown to be consistent with observed selectivity, revealing that factors like the coordinating capabilities and oxophilicity of metal catalysts can be key in determining the diastereoisomer that is formed. growingscience.com For reactions involving similar "push-pull" systems, computational analysis helps explain why a specific isomer is the predominant product. The formation of the (Z)-isomer in related compounds is often favored due to stabilized transition states that benefit from conjugation between the nitro and amine groups. These predictions are vital for designing reactions that yield specific products with high efficiency.

Molecular Modeling for Mechanistic Elucidation and Reaction Design

Molecular modeling provides a framework for visualizing and analyzing complex reaction pathways, offering a deeper understanding of reaction mechanisms and predicting stereochemical outcomes.

Molecular modeling is employed to analyze the transition states of complex reactions. For example, in the synthesis of pyrano[2,3-c]phenazine derivatives from a related nitroethenamine, a plausible mechanism was proposed involving several steps. rsc.org The process begins with a condensation reaction, followed by a Michael-type addition to the nitroethenamine derivative, which forms an open-chain intermediate. rsc.org This intermediate then undergoes an imine-enamine tautomerism, followed by an intramolecular O-cyclization to yield the final product. rsc.org Analyzing the transition states for each of these steps is essential for understanding the reaction's feasibility and kinetics. Similarly, proposed mechanisms for other complex syntheses, such as the formation of pyrazolo[3,4-b]pyridines, involve a sequence of cyclization, condensation, Michael addition, and elimination steps that can be modeled computationally. tandfonline.com

A key application of molecular modeling is the prediction of stereochemical outcomes. The inherent structure of this compound and its acyl-protected derivatives plays a significant role in dictating the stereochemistry of its products. Acyl-protected 2-nitroethenamine (B11729738) exists in the (Z) form due to a strong intramolecular hydrogen bond. pillbuys.com This configuration directly influences the stereochemistry of subsequent reactions, such as the Michael addition, leading to adducts with an unusual stereochemistry compared to reactions with analogous (E)-isomers. pillbuys.com This demonstrates that the stable ground-state conformation of the reactant, as determined by modeling and experimental data, is a critical factor in predicting the final product's stereochemistry.

Crystallographic Analysis and Supramolecular Organization

The solid-state structure of this compound has been determined by X-ray crystallography. ugr.esresearchgate.net The compound, with the chemical formula C₂H₄N₂O₂, is a small, energetic molecule. researchgate.netresearchgate.net The crystallographic data provide precise measurements of the unit cell dimensions and space group, which define the arrangement of molecules in the crystal lattice. ugr.esugr.es

The analysis reveals that the molecule is almost planar. researchgate.net The bond lengths and angles are characteristic of push-pull ethylenes. researchgate.netresearchgate.net A defining feature of its crystal structure is the supramolecular organization, which is dominated by intermolecular hydrogen bonding. researchgate.net These interactions occur between the amine group of one molecule and a nitro group of a neighboring molecule. researchgate.net This specific hydrogen bonding pattern results in the molecules arranging themselves into stacks of nearly parallel layers, creating a well-organized, stable crystal structure. researchgate.netresearchgate.net

Table 2: Crystallographic Data for this compound To view the data, click on the table rows.

| Parameter | Value | Reference |

| Chemical Formula | C₂H₄N₂O₂ | ugr.es |

| Publication Year | 2001 | ugr.es |

| Space Group | P 1 21/c 1 | ugr.esugr.es |

| a | 5.5459 Å | ugr.es |

| b | 10.3058 Å | ugr.es |

| c | 6.8702 Å | ugr.es |

| α | 90° | ugr.es |

| β | 100.131° | ugr.es |

| γ | 90° | ugr.es |

| Cell Volume | 386.54 ų | ugr.es |

| Temperature | 293 K | ugr.es |

| Density (calculated) | 1.513 g cm⁻³ | researchgate.netresearchgate.net |

Compound Index

Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding)

Computational studies and experimental data have provided significant insights into the molecular structure and intermolecular forces governing this compound. The molecule's conformation is characterized by a "push-pull" system, where the electron-donating amino group and the electron-withdrawing nitro group influence the electronic distribution across the ethylene backbone. researchgate.net This electronic feature is central to its reactivity and intermolecular interactions.

The planarity of the molecule is a key characteristic. The bond lengths and angles are typical for this type of push-pull ethylene structure. researchgate.net Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to understand its properties. These studies indicate a significant charge transfer from the amino group to the nitro group, which affects the bond character of the vinylene (C=C) bond. researchgate.net

A predominant feature of this compound's structure is the presence of an extensive network of hydrogen bonds. researchgate.net In the solid state, intermolecular N—H⋯O hydrogen bonds are crucial. These interactions link the molecules together, forming chains and more complex three-dimensional frameworks that stabilize the crystal structure. researchgate.netiucr.org The hydrogen bond acceptor count for this molecule is one, reflecting the role of the nitro group's oxygen atoms in these interactions. chem960.com

The table below summarizes key data related to the molecular interactions of this compound and its derivatives.

| Interaction Type | Description | Compound/Derivative Context | Citations |

| N—H⋯O Hydrogen Bond | Forms extensive networks, linking molecules into chains and frameworks. | This compound, Chromene derivatives | researchgate.netiucr.orgnih.govnih.govnih.gov |

| Intramolecular N—H⋯O | Creates stable ring motifs (e.g., S(6)) that influence conformation. | Chromene derivatives | nih.govnih.gov |

| C—H⋯O Hydrogen Bond | Weak intermolecular interactions contributing to crystal packing. | Chromene derivatives | nih.govnih.govnih.gov |

| C—H⋯π Interactions | Contributes to the stabilization of the crystal packing. | Chromene derivatives | nih.gov |

| Push-Pull System | Electronic effect of amino and nitro groups on the ethylene backbone. | This compound | researchgate.net |

Crystal Packing Architectures and Their Implications

The arrangement of this compound molecules in the solid state is dictated by the interplay of various intermolecular forces, leading to specific crystal packing architectures. The extensive network of N—H⋯O hydrogen bonds is the primary driver of the crystal packing, creating a well-defined and stable structure. researchgate.net

In derivatives of this compound, such as certain chromene compounds, the crystal packing is further stabilized by a combination of intermolecular forces. In one such derivative, pairs of N—H⋯O hydrogen bonds link molecules to form inversion dimers. nih.gov These dimers can be further connected by weaker C—H⋯O hydrogen bonds. nih.gov In another dichlorinated chromene derivative, adjacent molecules are interlinked through a combination of intermolecular C—H⋯O, N—H⋯O, and C—Cl⋯π interactions. nih.gov The intermolecular N—H⋯O hydrogen bond, in this case, generates an R(2)2(12) motif, which is a significant contributor to the stability of the crystal packing. nih.gov

The crystal system and unit cell parameters for derivatives provide further insight into their packing. For example, one chromene derivative crystallizes in the triclinic space group P-1, while another crystallizes in the monoclinic system. nih.govnih.gov The specific arrangement of molecules within the crystal lattice has implications for the material's physical properties.

The table below presents crystallographic data for derivatives synthesized from related nitroethenamine compounds, illustrating the types of crystal structures that can be formed.

| Compound Derivative | Crystal System | Space Group | Key Packing Features | Citations |

| 6-Ethyl-N-methyl-3-nitro-4-nitromethyl-4H-chromen-2-amine | Triclinic | P-1 | Inversion dimers via N—H⋯O bonds, weak C—H⋯O bonds. | nih.gov |

| 6,8-Dichloro-N-methyl-3-nitro-4-nitromethyl-4H-chromen-2-amine | Triclinic | P-1 | Intermolecular C—H⋯O, N—H⋯O, and C—Cl⋯π interactions; R(2)2(12) motif. | nih.gov |

| 6-Methoxy-N-methyl-3-nitro-4-nitromethyl-4H-chromen-2-amine | Monoclinic | P21/c | Intermolecular N—H⋯O and C—H⋯O bonds, C—H⋯π interactions. | nih.gov |

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems and Promoters

The reactivity of (Z)-2-nitroethenamine derivatives is often modulated and enhanced by catalytic systems. While many reactions proceed under catalyst-free conditions, the exploration of new catalysts and promoters is a vibrant area of research aimed at improving yields, selectivity, and reaction scope.

Current research has successfully employed a variety of catalysts. Lewis acids such as indium triflate (In(OTf)₃) and indium(III) chloride (InCl₃) have proven effective in promoting domino reactions and the synthesis of complex frameworks like 2-pyridones, azaxanthones, and indolyl-pyrans. rsc.orgacs.orgcolab.wstandfonline.commdpi.com For instance, In(OTf)₃ catalyzes the reaction of (Z)-N-alkyl-1-(methylthio)-2-nitroethenamine with 3-formylchromones to produce 2-pyridones. colab.wstandfonline.com Similarly, zinc chloride (ZnCl₂) has been used to catalyze the synthesis of functionalized 4H-pyran derivatives. nih.gov

Transition metals also play a significant role. Copper-catalyzed annulation reactions between N-alkyl(aryl)-1-(methylthio)-2-nitroethenamine and alkenes have been developed as a novel approach to isoxazole (B147169) derivatives. nanobioletters.com Future research will likely focus on discovering more efficient, cost-effective, and environmentally benign metal catalysts. This includes exploring catalysts based on earth-abundant metals and developing heterogeneous catalysts that can be easily recovered and reused, aligning with the principles of green chemistry. colab.ws An example of this trend is the use of silica-supported tungstic acid in the synthesis of pyrano[3,2-c]chromen-5-ones. colab.ws

Furthermore, the development of "green" catalysts is an intriguing avenue. The use of natural extracts, such as tomato juice, has been reported for the synthesis of isoxazole derivatives, highlighting a move towards biodegradable and unconventional catalytic media. nanobioletters.com The continued exploration of organocatalysts and novel catalyst-free systems, perhaps assisted by microwave irradiation or other energy sources, will also be crucial in expanding the synthetic utility of this compound. mdpi.comnanobioletters.com

Table 1: Examples of Catalytic Systems Used in Reactions with this compound Derivatives

| Catalyst / Promoter | Reaction Type / Product | Reference |

| Indium Triflate (In(OTf)₃) | Domino reaction for 2-pyridones and azaxanthones | acs.orgcolab.wstandfonline.com |

| Indium(III) Chloride (InCl₃) | Three-component synthesis of indolyl-pyrans | mdpi.com |

| Zinc Chloride (ZnCl₂) | Domino reaction for 4H-pyran derivatives | nih.gov |

| Copper Catalysts | Annulation reaction for isoxazole derivatives | nanobioletters.com |

| Silica-supported Tungstic Acid | Synthesis of pyrano[3,2-c]chromen-5-ones | colab.ws |

| Catalyst-Free (Heat/Solvent) | Multi-component synthesis of spiroindolinone-pyrazoles | nih.gov |

Development of Asymmetric Synthetic Applications

The synthesis of chiral molecules is a cornerstone of modern drug discovery and development. A significant future direction for this compound chemistry is the expansion of its use in asymmetric synthesis to control the stereochemistry of the complex products it helps create.

Pioneering work has already demonstrated the potential of this approach. For example, a derivative of this compound was used in an asymmetric Michael addition, catalyzed by a proline derivative, as a key step in a synthetic route to the antiviral drug oseltamivir. mdpi.com This highlights the utility of organocatalysis in achieving stereocontrol.

Another successful strategy involves the use of chiral thiourea-based catalysts. These have been employed in the asymmetric Michael addition of α-substituted isatin-derived ketimines to N-(2-nitrovinyl)acetamide, a related nitroalkene, to construct highly enantioenriched spirocyclopentaneoxindoles with four consecutive stereocenters. beilstein-journals.org Researchers have also used metal-based chiral catalysts, such as Ni(II)-diamine complexes, for catalytic asymmetric [3+2] cycloadditions, although steric factors with certain nitrone substrates can be a limitation. researchgate.net

Future research will focus on designing new chiral catalysts—both organocatalysts and metal complexes—that are specifically tailored for the unique steric and electronic properties of this compound and its derivatives. The goal is to develop highly stereoselective methods (controlling both diastereoselectivity and enantioselectivity) for the various cycloadditions, annulations, and multicomponent reactions in which this synthon participates. Success in this area will grant access to a vast library of previously unattainable chiral heterocyclic scaffolds for biological screening.

Integration into Flow Chemistry and Automated Synthesis Platforms

The principles of efficiency, safety, and scalability are driving a shift from traditional batch processing to continuous flow chemistry in both academic and industrial settings. The integration of this compound chemistry into flow and automated platforms represents a major avenue for future development.

Many of the multicomponent reactions (MCRs) that utilize this compound are characterized by their speed, high convergence, and operational simplicity. These features make them exceptionally well-suited for adaptation to continuous flow systems. researchgate.net Flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and mixing, which can lead to improved yields, higher purity, and safer handling of reactive intermediates.

While direct examples of this compound in flow synthesis are still emerging, the successful application of flow chemistry for the large-scale synthesis of complex drugs like Remdesivir demonstrates the power of this technology. acs.org The future will see researchers translating the efficient one-pot, domino, and MCRs involving this compound from round-bottom flasks to microreactors and other flow devices. This will enable the rapid, automated, and on-demand synthesis of libraries of complex molecules for high-throughput screening in drug discovery. The "facile automation" potential of these reactions is a frequently cited advantage that is poised to be exploited through these modern synthetic platforms.

Design of New Reaction Pathways and Transformation Types

The inherent reactivity of the "push-pull" system in this compound derivatives makes it a fertile ground for the discovery of new chemical reactions. A key future direction is the rational design of novel reaction pathways and transformation types to build molecular architectures that are currently difficult to access.

The compound's ability to act as a versatile synthon has already been showcased in a variety of transformations, including:

Domino and Cascade Reactions: Sequences like Knoevenagel condensation-Michael addition-cyclization are common, leading to diverse heterocycles such as dihydropyridines, pyrans, and chromenes. acs.orgnih.gov

Multicomponent Reactions (MCRs): One-pot reactions involving three or more starting materials have been used to construct complex scaffolds like spiroindolinone-pyrazoles and pyranopyrazoles. nih.govnih.gov

Cycloaddition Reactions: The compound and its in-situ generated intermediates can participate in annulation and cycloaddition reactions, such as the [3+2] cycloaddition with alkenes to form isoxazoles. nanobioletters.com

Future research will focus on combining this compound with new reaction partners and catalytic systems to invent unprecedented transformations. This could involve exploring its reactivity in pericyclic reactions, C-H activation, or photoredox catalysis. The goal is to expand its synthetic toolbox beyond the current paradigms, enabling the construction of novel fused, spirocyclic, and bridged heterocyclic systems. rsc.org The development of such new pathways will continue to underscore the value of this compound as a cornerstone of diversity-oriented synthesis. researchgate.net

Computational-Guided Discovery of New Reactivity and Applications

As computational power increases, in silico methods are becoming indispensable tools in chemical research. For this compound, computational chemistry is set to play a pivotal role in guiding the discovery of new reactions and predicting the functional applications of its derivatives.

Density Functional Theory (DFT) calculations are already being used to elucidate complex reaction mechanisms. For example, DFT studies have helped to model transition states and rationalize the outcomes of electrocyclization and domino reactions involving this compound derivatives. acs.org This understanding is crucial for optimizing reaction conditions and predicting the feasibility of new, untested reaction pathways.

Beyond mechanistic studies, molecular docking is being used to predict the biological activity of newly synthesized compounds. Derivatives of this compound have been docked into the active sites of proteins like Cyclin-dependent kinase 2 (CDK2) and targets related to the SARS-CoV-2 virus to assess their potential as therapeutic agents. acs.org

The future will see a much deeper integration of computational and experimental work. Predictive modeling will be used to:

Screen for new, viable reaction partners and catalytic systems.

Predict the regioselectivity and stereoselectivity of new transformations.

Design derivatives with optimized binding affinities for specific biological targets before they are ever synthesized in the lab.

This synergistic approach will accelerate the pace of discovery, making the exploration of this compound's chemical space more rational, efficient, and targeted towards solving specific challenges in medicine and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.